Glafenine hydrochloride

Descripción

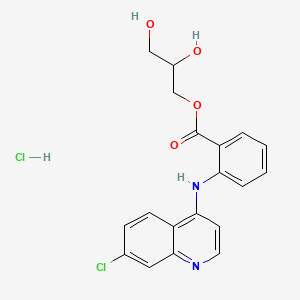

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMONXVSJOJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045497 | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65513-72-6 | |

| Record name | Glafenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glafenine Hydrochloride: A Technical Guide to its Mechanism of Action on COX-1 and COX-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glafenine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic properties. Like other NSAIDs, its mechanism of action is primarily centered on the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide provides an in-depth exploration of the interaction between this compound and the two main isoforms of the COX enzyme, COX-1 and COX-2. The following sections detail its mechanism of action, present available data on its inhibitory effects, outline relevant experimental protocols for studying these interactions, and visualize the pertinent biological pathways.

Mechanism of Action

This compound is characterized as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production in inflammatory responses.

By inhibiting both COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[1][2] Recent research has highlighted the significance of COX-2 inhibition in the therapeutic effects of glafenine, particularly in the context of rescuing class 2 cystic fibrosis transmembrane conductance regulator (CFTR) mutants.[3][4][5] This effect is mediated through the arachidonic acid pathway, where the inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).[3][5]

Data Presentation: Inhibition of COX-1 and COX-2

| Compound | Target(s) | IC50 (µM) | Selectivity (COX-1/COX-2 Ratio) |

| This compound | COX-1 and COX-2 | Not Available | Non-selective |

| Diclofenac | COX-1 and COX-2 | COX-1: 0.076, COX-2: 0.026 | 2.9 |

| Ibuprofen | COX-1 and COX-2 | COX-1: 12, COX-2: 80 | 0.15 |

| Indomethacin | COX-1 and COX-2 | COX-1: 0.0090, COX-2: 0.31 | 0.029 |

| Meloxicam | Preferentially COX-2 | COX-1: 37, COX-2: 6.1 | 6.1 |

| Celecoxib | Selective COX-2 | COX-1: 82, COX-2: 6.8 | 12 |

Data for comparator compounds sourced from publicly available literature.[6]

Experimental Protocols

Several in vitro assays can be employed to determine the inhibitory activity of this compound on COX-1 and COX-2. Below are detailed methodologies for key experimental approaches.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., Ampliflu Red)

-

Hemin (cofactor)

-

Arachidonic Acid (substrate)

-

Human recombinant COX-1 and COX-2 enzymes

-

This compound

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and Hemin.

-

Add the respective COX enzyme (COX-1 or COX-2) to the wells of the microplate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2)

This method quantifies the amount of PGE2 produced by COX enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., Tris-HCl)

-

Arachidonic Acid

-

This compound

-

PGE2 ELISA kit

-

96-well microplate

-

Microplate reader

Procedure:

-

In separate tubes, incubate the COX enzyme (COX-1 or COX-2) with varying concentrations of this compound in the reaction buffer at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid and incubate for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Use the resulting solution as the sample in a competitive PGE2 ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of PGE2 produced in each reaction.

-

Determine the IC50 value by plotting the percentage of PGE2 inhibition against the logarithm of the this compound concentration.

siRNA Knockdown to Confirm COX-2 as a Target

This cellular assay is used to validate that the effects of glafenine are mediated through COX-2.[3]

Materials:

-

Human cell line expressing the target of interest (e.g., HEK cells expressing F508del-CFTR)[3]

-

siRNA targeting COX-1 and COX-2, and a non-targeting control siRNA

-

Lipofectamine or other transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Assay to measure the downstream effect (e.g., a functional assay for CFTR correction)[3]

Procedure:

-

Seed the cells in appropriate culture plates.

-

Transfect the cells with siRNA for COX-1, COX-2, or a control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24-48 hours of transfection to allow for protein knockdown, treat the cells with varying concentrations of this compound.

-

Incubate for the desired period (e.g., 24 hours).

-

Perform the functional assay to measure the downstream effect.

-

Analyze the results to determine if the effect of glafenine is diminished in cells with COX-2 knockdown compared to control cells.

Visualizations

Signaling Pathway of Glafenine Action

The following diagram illustrates the arachidonic acid pathway and the points of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Glafenine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanisms of action of Glafenine hydrochloride. It includes summaries of quantitative data, detailed methodologies for key experimental procedures, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Glafenine, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid class. Although it has been withdrawn from some markets due to adverse effects, its unique properties continue to be of interest for research, particularly in the context of cystic fibrosis.

Chemical Structure:

-

IUPAC Name: 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate hydrochloride

-

Molecular Formula: C₁₉H₁₇ClN₂O₄ · HCl

-

CAS Number: 65513-72-6

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 409.26 g/mol | |

| Melting Point | 165 °C | |

| Solubility | Soluble in DMSO (≥ 60 mg/mL) | |

| Purity | >98% (commercially available) | |

| IC₅₀ (ABCG2 inhibitor) | 3.2 µM |

Mechanisms of Action

This compound exhibits at least two distinct mechanisms of action: inhibition of cyclooxygenase (COX) enzymes and correction of the F508del-CFTR trafficking defect.

Inhibition of the Arachidonic Acid Pathway

As a non-selective NSAID, this compound inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.

Caption: Inhibition of the Arachidonic Acid Pathway by Glafenine HCl.

Correction of F508del-CFTR Trafficking

This compound has been identified as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding and degradation of the CFTR protein. Glafenine promotes the maturation and translocation of the mutant CFTR to the cell surface, thereby restoring its function as a chloride channel. This effect is mediated through the inhibition of the COX-2-mediated arachidonic acid pathway.

Caption: Glafenine HCl-mediated correction of F508del-CFTR trafficking.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties and activities of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the determination of Glafenine in pharmaceutical dosage forms and biological samples.

-

Objective: To quantify the concentration of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 Waters Symmetry column (250 mm × 4.6 mm i.d., 5 μm particle size).

-

Mobile Phase: A mixture of methanol and 0.035 M phosphate buffer (50:50, v/v), with the pH adjusted to 4.5.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 400 nm.

-

Procedure:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving the dosage form or extracting the biological fluid.

-

Inject the standards and samples into the HPLC system.

-

Quantify the Glafenine concentration by comparing the peak area of the sample to the calibration curve.

-

Caption: General workflow for HPLC analysis of Glafenine HCl.

Cell Proliferation and Clonogenic Assay

These assays are used to assess the anti-proliferative effects of this compound on cell lines such as human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs).

-

Objective: To determine the effect of this compound on cell growth and colony formation.

-

Materials:

-

haSMCs or ECs

-

Cell culture medium and supplements

-

This compound stock solution

-

Tissue culture flasks or plates

-

-

Procedure (Proliferation):

-

Seed cells in tissue culture flasks at a defined density.

-

After cell attachment, treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).

-

Incubate for a specified period (e.g., 4 days).

-

Harvest the cells and count the absolute cell number using a cell counter or hemocytometer.

-

-

Procedure (Clonogenic):

-

Seed a low number of cells in culture plates.

-

Treat with this compound as in the proliferation assay.

-

Allow the cells to grow for an extended period (e.g., up to 20 days), with periodic re-treatment.

-

Fix and stain the resulting colonies (e.g., with crystal violet).

-

Count the number of colonies to determine the clonogenic survival.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

-

Objective: To demonstrate the engagement of this compound with its target protein (e.g., COX-2).

-

Materials:

-

Intact cells expressing the target protein

-

This compound

-

Lysis buffer

-

Equipment for heating, centrifugation, and protein analysis (e.g., Western blot)

-

-

Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell suspensions at a range of temperatures (e.g., 33-61 °C).

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or another protein detection method.

-

Binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

-

Short-Circuit Current (Isc) Measurement

This electrophysiological technique is used to measure ion transport across an epithelial monolayer and is a key assay for assessing CFTR function.

-

Objective: To measure the effect of this compound on CFTR-mediated chloride secretion.

-

Instrumentation: Ussing chamber system.

-

Materials:

-

Polarized epithelial cell monolayers (e.g., CFBE41o-) grown on permeable supports.

-

This compound.

-

CFTR activators (e.g., forskolin and genistein).

-

CFTR inhibitor (e.g., CFTRinh-172).

-

-

Procedure:

-

Mount the cell monolayer in the Ussing chamber.

-

Bathe the monolayer with appropriate physiological solutions.

-

Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current.

-

After a stable baseline is achieved, add this compound to the chamber.

-

Stimulate CFTR-mediated chloride secretion with forskolin and genistein and record the change in Isc.

-

Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor and observing the subsequent inhibition of the current.

-

Conclusion

This compound is a multifaceted compound with well-defined anti-inflammatory properties and a promising role as a corrector for certain CFTR mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation of its chemical and biological characteristics. The dual mechanisms of action make it a valuable tool for researchers in the fields of inflammation, pain, and cystic fibrosis, and a subject of interest for future drug development efforts.

Glafenine Hydrochloride and the Arachidonic Acid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Glafenine is an anthranilic acid derivative that was historically used for its analgesic properties.[1] Its mechanism of action is rooted in the inhibition of the arachidonic acid cascade, a critical signaling pathway in inflammation and pain.[2] Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipases, is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins and thromboxanes, while the LOX pathway is responsible for the synthesis of leukotrienes and lipoxins. Glafenine's primary interaction is with the COX pathway.

Mechanism of Action: Inhibition of Cyclooxygenase

Glafenine hydrochloride is classified as a non-selective COX inhibitor, meaning it targets both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform.[3] The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) such as PGE2, PGF2α, and prostacyclin (PGI2), as well as thromboxane A2 (TXA2).

Recent research has highlighted the significance of COX-2 inhibition in the ability of glafenine to rescue trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[4][5] This effect is mediated by the reduction of prostaglandin E2 (PGE2) levels.[3]

The Cyclooxygenase Pathway and Glafenine's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of glafenine.

Quantitative Data on Glafenine's Inhibitory Activity

Precise IC50 values for glafenine's inhibition of COX-1 and COX-2 are not consistently reported in recent scientific literature. However, comparative studies provide an indication of its potency relative to other NSAIDs.

| In Vitro Study | Drug | Inhibitory Potency on Prostaglandin Biosynthesis | Reference |

| Guinea-pig lung homogenate | Glafenine | As strong as indomethacin | [2] |

| Floctafenine | As strong as indomethacin | [2] | |

| Clometacine | As strong as indomethacin | [2] | |

| Indomethacin | - | [2] | |

| Acetylsalicylic acid | Less active | [2] | |

| Rat epididymal tissue | Glafenine | Equals indomethacin | [2] |

| Floctafenine | Less active than indomethacin | [2] | |

| Clometacine | Less active than indomethacin | [2] | |

| Indomethacin | - | [2] | |

| Acetylsalicylic acid | Least active | [2] |

| In Vivo Study | Drug | Ranked Inhibition of Prostaglandin Biosynthesis | Reference |

| Rat peritoneal fluid | Floctafenine | 1 | [2] |

| Indomethacin | 2 | [2] | |

| Glafenine | 3 | [2] | |

| Clometacine | 4 | [2] | |

| Acetylsalicylic acid | 5 | [2] |

It is important to note that the analgesic activity of glafenine appears to be more closely correlated with its inhibition of prostaglandin biosynthesis than its anti-inflammatory effects.[2]

Glafenine and the Lipoxygenase Pathway

Current research has primarily focused on the interaction of glafenine with the cyclooxygenase pathway. Targeted searches for direct effects of glafenine on the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes, have not yielded significant evidence of either inhibition or stimulation. Therefore, it is presumed that glafenine's role in the arachidonic acid pathway is predominantly, if not exclusively, through its inhibition of COX enzymes.

Experimental Protocols

The following sections describe the methodologies used in key experiments to elucidate the mechanism of action of glafenine.

In Vitro COX Enzyme Inhibition Assay

While a specific protocol for glafenine is not detailed, a general methodology for assessing COX-1 and COX-2 inhibition is as follows:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Product Measurement: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

This assay is used to assess the direct binding of a compound to its target protein in a cellular context.

-

Cell Treatment: Cells expressing the target protein (e.g., COX-2) are treated with the test compound or a vehicle control.

-

Heating: The cells are then heated to various temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

-

Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

High-Throughput Screening (HTS) for CFTR Correction

This assay is used to identify compounds that can rescue the trafficking of mutant CFTR to the cell surface.

-

Cell Seeding: Baby hamster kidney (BHK) cells stably expressing F508del-CFTR with an external hemagglutinin (HA) tag are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with test compounds (e.g., glafenine) for 24 hours.

-

Immunostaining: The cells are fixed and stained with an anti-HA antibody to detect CFTR at the cell surface, followed by a secondary antibody conjugated to a fluorescent marker.

-

Imaging and Analysis: The fluorescence intensity is measured using a high-content imager, and the data is analyzed to identify compounds that increase the cell surface expression of F508del-CFTR.

The following diagram outlines the workflow for a typical HTS assay.

References

- 1. Two-Dimensional Plane for Multi-Scale Quantification of Corneal Subbasal Nerve Tortuosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel dietary fatty acid formulation in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Anti-proliferative Effects of Glafenine Hydrochloride on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of vascular smooth muscle cells (VSMCs) is a critical pathological process in the development of atherosclerosis and in-stent restenosis. Consequently, identifying compounds that can effectively inhibit VSMC proliferation is a key objective in the development of novel therapies for cardiovascular diseases. Glafenine hydrochloride, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated significant anti-proliferative effects on human aortic smooth muscle cells (haSMCs) in vitro.[1][2] This technical guide provides an in-depth overview of the current understanding of these effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative findings on the effects of this compound on human aortic smooth muscle cells, as derived from available research abstracts. It is important to note that while dose-dependent effects are clearly indicated, precise IC50 values and detailed cell cycle distribution percentages are not available in the cited abstracts and would require access to the full-text research articles.

Table 1: Anti-proliferative and Anti-clonogenic Effects of this compound on haSMCs

| Concentration (µM) | Effect on Proliferation | Effect on Clonogenic Activity | Reference |

| 10 | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

| 50 | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

| 100 | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution of haSMCs

| Concentration (µM) | Effect on G1 Phase | Effect on G2/M Phase | Reference |

| 10, 50, 100 | Reduction | Block | [1] |

Table 3: Effect of this compound on haSMC Migration and Extracellular Matrix Synthesis

| Concentration (µM) | Effect on Migratory Ability | Effect on Tenascin Synthesis | Reference |

| 10, 50, 100 | Dose-dependent impairment | Reduction | [1] |

Experimental Protocols

The following sections detail the experimental methodologies employed in the key studies investigating the effects of this compound on VSMCs. These protocols are based on the descriptions provided in the research abstracts.

Cell Culture and Treatment

Human aortic smooth muscle cells (haSMCs) were cultured in standard tissue culture flasks.[1] For experimental procedures, cells were treated with this compound at concentrations of 10 µM, 50 µM, and 100 µM for a duration of 4 days.[1] In some experimental arms, the treatment was continued for up to 20 days, with the media and this compound being refreshed every 4 days.[2]

Assessment of Cell Proliferation and Clonogenic Activity

The anti-proliferative effects of this compound were quantified by assessing the growth kinetics of the treated haSMCs.[1] The clonogenic activity, which measures the ability of a single cell to grow into a colony, was also evaluated to determine the long-term inhibitory effects of the compound.[1]

Cell Cycle Analysis

Flow cytometry (FACS) was utilized to investigate the effect of this compound on the cell cycle distribution of haSMCs.[1] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Migration Assay

The impact of this compound on the migratory ability of haSMCs was assessed.[1] While the specific type of migration assay is not detailed in the abstract, common methods include the Boyden chamber assay or wound-healing (scratch) assay.

Immunofluorescence for Extracellular Matrix Protein

Immunofluorescence was used to evaluate the effect of this compound on the synthesis of the extracellular matrix protein, tenascin.[1] This technique involves using fluorescently labeled antibodies to visualize the presence and distribution of the target protein within the cell culture.

Mandatory Visualization

Experimental Workflow

Hypothesized Signaling Pathway for G2/M Arrest

Conclusion

This compound demonstrates significant potential as an anti-proliferative agent for vascular smooth muscle cells. Its ability to inhibit proliferation, clonogenic activity, and migration, coupled with the induction of a G2/M cell cycle arrest, suggests a multifaceted mechanism of action that warrants further investigation. The primary mechanism is likely related to its function as a COX-2 inhibitor, leading to downstream effects on cell cycle regulation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound in VSMCs to fully understand its therapeutic potential in the context of proliferative vascular diseases. The data presented in this guide, though based on limited available information, underscores the promise of this compound as a lead compound for the development of novel treatments for conditions such as atherosclerosis and restenosis.

References

Technical Guide: Glafenine Hydrochloride as a Potent Inhibitor of the ABCG2 Multidrug Resistance Transporter

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells, actively extruding a wide array of chemotherapeutic agents and thereby diminishing their efficacy. The identification of potent and specific ABCG2 inhibitors is a critical strategy to overcome MDR. This technical guide provides a comprehensive overview of Glafenine hydrochloride, an anthranilic acid derivative, as a potent inhibitor of ABCG2. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing ABCG2 function, and visualizations of the transporter's mechanism of action and relevant experimental workflows.

Introduction to ABCG2 and Multidrug Resistance

The overexpression of ABC transporters is a primary mechanism by which cancer cells develop resistance to chemotherapy.[1][2][3] ABCG2, a 72-kDa half-transporter that homodimerizes to form a functional pump, is localized in the plasma membrane and utilizes the energy from ATP hydrolysis to efflux a broad spectrum of substrates.[4][5][6] These substrates include numerous anticancer drugs such as mitoxantrone, topotecan, SN-38 (the active metabolite of irinotecan), and several tyrosine kinase inhibitors.[4][5][7] This efflux leads to sub-therapeutic intracellular drug concentrations, rendering the cancer cells resistant to treatment.[8] Therefore, co-administration of an ABCG2 inhibitor with chemotherapy is a promising strategy to reverse MDR and improve treatment outcomes.[1][9][10]

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent inhibitor of ABCG2 activity.[1] This guide details the scientific evidence and methodologies used to characterize its inhibitory function.

Mechanism of ABCG2-Mediated Efflux and Inhibition by this compound

ABCG2 functions as a molecular pump. It binds to its substrates within the transmembrane domain and, upon binding and hydrolysis of ATP at its nucleotide-binding domains, undergoes a conformational change that expels the substrate from the cell. This compound acts as an inhibitor, interfering with this transport cycle. While the precise binding interaction is a subject of ongoing research, inhibitors like Glafenine are thought to bind within the central cavity of the transporter, preventing the binding or translocation of chemotherapeutic drugs.[6][11][12]

Caption: Mechanism of ABCG2 inhibition by Glafenine HCl.

Quantitative Data: Inhibitory Potency of this compound

Glafenine has been demonstrated to be a potent inhibitor of ABCG2. Its inhibitory concentration (IC50) has been quantified using various in vitro assays. A bioluminescence imaging-based assay calculated the IC50 value of glafenine as an ABCG2 inhibitor to be 3.2 μM.[1] In methotrexate (MTX) resensitization assays, glafenine proved to be a more potent ABCG2 inhibitor than FTC, doxazosin mesylate, clebopride maleate, and flavoxate hydrochloride.[1]

| Compound | Assay Type | IC50 Value (μM) | Reference |

| This compound | Bioluminescence Imaging (BLI) | 3.2 | [1] |

| Doxazosin mesylate | Bioluminescence Imaging (BLI) | 8.0 | [1] |

| Clebopride maleate | Bioluminescence Imaging (BLI) | 8.2 | [1] |

| Flavoxate hydrochloride | Bioluminescence Imaging (BLI) | 20 | [1] |

| Fumitremorgin C (FTC) | Not specified in direct comparison | >3.2 | [1] |

Table 1: Comparative IC50 values of various ABCG2 inhibitors.

Furthermore, glafenine can effectively resensitize ABCG2-overexpressing H460/MX20 cells to methotrexate at concentrations as low as 0.001 μM.[1] It has also been shown to inhibit ABCG2 activity in vivo.[1]

Experimental Protocols for ABCG2 Inhibition Assays

A variety of in vitro and cell-based assays are utilized to identify and characterize ABCG2 inhibitors.[4]

Bioluminescence Imaging (BLI)-Based Assay

This high-throughput screening method leverages the discovery that D-luciferin, the substrate for firefly luciferase (fLuc), is a specific substrate of ABCG2.[1] Inhibition of ABCG2 prevents the efflux of D-luciferin, leading to increased intracellular concentration and a corresponding enhancement in the bioluminescence signal.[1]

Protocol Outline:

-

Cell Line: HEK293 cells engineered to co-express both ABCG2 and firefly luciferase (fLuc) are used.[1]

-

Seeding: Cells are plated in multi-well plates at an appropriate density.

-

Treatment: Cells are incubated with medium containing D-luciferin (e.g., 50 μg/mL) and varying concentrations of the test compound (e.g., this compound).[1]

-

Imaging: Bioluminescence is quantified using an imaging system at set time points.[1]

-

Data Analysis: The enhancement of the bioluminescent signal is plotted against the inhibitor concentration. The IC50 value is calculated using a nonlinear regression analysis.[1]

Caption: Workflow for the BLI-based ABCG2 inhibition assay.

Chemosensitivity (Resensitization) Assays

These assays measure the ability of an inhibitor to restore the sensitivity of MDR cells to a specific chemotherapeutic agent.

Protocol Outline (MTX Resensitization):

-

Cell Line: ABCG2-overexpressing cells (e.g., H460/MX20) and a parental control cell line are used.[1]

-

Treatment: Cells are incubated for a prolonged period (e.g., 72 hours) with a fixed concentration of a chemotherapeutic drug that is an ABCG2 substrate (e.g., 15 μM Methotrexate), along with increasing concentrations of the inhibitor (Glafenine).[1][13]

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay.[13]

-

Data Analysis: The survival rates are plotted against the inhibitor concentration to determine the extent of chemosensitization.[1]

Substrate Accumulation Assays

These assays directly measure the function of ABCG2 by quantifying the accumulation of a fluorescent substrate. Inhibition of ABCG2 leads to increased intracellular fluorescence.

Protocol Outline (Hoechst 33342 Accumulation):

-

Cell Lines: An ABCG2-overexpressing cell line (e.g., MDCKII-hABCG2) and its parental counterpart are used.[8]

-

Seeding: Cells are seeded into 96-well plates and cultured to form subconfluent monolayers.[8]

-

Treatment: Cells are treated with the test inhibitor (e.g., 10 µM) or a known inhibitor (e.g., Ko143) for a short period.[13]

-

Substrate Addition: The fluorescent substrate Hoechst 33342 (e.g., 0.5 µM) is added, and the cells are incubated for 60 minutes at 37°C.[13]

-

Fluorescence Measurement: After washing, the intracellular fluorescence is measured using a microplate fluorometer.[13] An increase in fluorescence compared to the untreated control indicates inhibition of ABCG2-mediated efflux.[8] Other fluorescent substrates like BODIPY-prazosin and pheophorbide a can also be used.[1][14]

ATPase Activity Assay

Since ABCG2 transport is coupled to ATP hydrolysis, its activity can be measured by quantifying the release of inorganic phosphate (Pi).[4] Inhibitors can modulate this activity.

Protocol Outline:

-

Membrane Vesicles: Crude membrane vesicles from insect cells (e.g., High Five) overexpressing ABCG2 are prepared.[15]

-

Incubation: Vesicles are incubated in an ATPase assay buffer with or without vanadate (an ATPase inhibitor) and in the presence of various concentrations of the test compound.[15]

-

Reaction Initiation: The ATPase reaction is started by adding Mg-ATP.[15]

-

Pi Measurement: After incubation at 37°C, the reaction is stopped, and the amount of liberated Pi is measured colorimetrically.[4][15] The difference in Pi released in the absence and presence of vanadate represents the ABCG2-specific ATPase activity.

Specificity Profile of this compound

While a potent ABCG2 inhibitor, Glafenine is not entirely specific. Studies have shown that it is also a potent inhibitor of P-glycoprotein (Pgp, ABCB1).[1] This lack of specificity is a common characteristic among many ABC transporter inhibitors and should be considered in the design and interpretation of experiments. However, at low concentrations (≤1 μM), Glafenine demonstrates greater specificity for ABCG2.[1]

Conclusion

This compound has been robustly identified as a potent inhibitor of the ABCG2 transporter both in vitro and in vivo.[1] With an IC50 in the low micromolar range, it effectively reverses ABCG2-mediated multidrug resistance, restoring cancer cell sensitivity to chemotherapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of Glafenine and other potential ABCG2 modulators. While its activity against other transporters like Pgp requires consideration, Glafenine stands out as a significant lead compound in the effort to overcome a critical mechanism of treatment failure in oncology. As it was identified from a library of FDA-approved compounds, it represents a candidate that could potentially be repurposed for clinical testing in combination chemotherapy regimens.[1]

References

- 1. Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on drug repurposing to overcome cancer multidrug resistance mediated by ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phenylfurocoumarin Derivative Reverses ABCG2-Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced reversal of ABCG2-mediated drug resistance by replacing a phenyl ring in baicalein with a meta-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Residues contributing to drug transport by ABCG2 are localised to multiple drug-binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sildenafil reverses ABCB1- and ABCG2-mediated chemotherapeutic drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies of Glafenine Hydrochloride in Cystic Fibrosis Models

A Technical Guide for Researchers and Drug Development Professionals

Glafenine hydrochloride, a nonsteroidal anti-inflammatory drug (NSAID), has emerged as a promising corrector of the most common cystic fibrosis-causing mutation, F508del-CFTR. This technical guide delves into the molecular targets of glafenine in cystic fibrosis (CF) models, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Glafenine as a Corrector of F508del-CFTR Trafficking

The primary defect in individuals with the F508del mutation is the misfolding and subsequent retention of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in the endoplasmic reticulum (ER), leading to its premature degradation. Glafenine has been identified as a "corrector" molecule that can partially rescue this trafficking defect.

Initial screenings of approved drugs identified glafenine for its ability to correct the misprocessing of the F508del-CFTR protein. In vitro and in vivo studies have confirmed its efficacy at concentrations achievable in human plasma (10 µM). Treatment with glafenine leads to an increased surface expression of the F508del-CFTR protein in various cell models, including baby hamster kidney (BHK) cells and human bronchial epithelial (HBE) cells. This correction is comparable to that of other known CFTR correctors like VRT-325. The rescued F508del-CFTR is functional, as evidenced by increased chloride permeability and short-circuit current (Isc) responses to forskolin and genistein, an effect that is abolished by the CFTR inhibitor CFTRinh-172.

Quantitative Effects of Glafenine on F508del-CFTR

| Parameter | Cell Line/Model | Glafenine Concentration | Observed Effect | Reference |

| Surface Expression of F508del-CFTR | BHK cells | 10 µM | ~40% of wild-type CFTR expression | |

| Immature CFTR (Band B) Expression | BHK cells | 10 µM | 8-fold increase compared to vehicle | |

| Mature CFTR (Band C) Expression | BHK cells | 10 µM | 3-fold increase compared to vehicle | |

| Forskolin + Genistein Response (Isc) | Polarized CFBE41o- monolayers | 10 µM | Increased short-circuit current | |

| Forskolin + Genistein Response vs. VX-809 | Well-differentiated patient-derived HBE cells | 10 µM | 19.5% (± 0.2%) of the response to VX-809 |

The Arachidonic Acid Pathway: The Primary Molecular Target

The corrective action of glafenine is not due to direct binding to the F508del-CFTR protein. Instead, its mechanism of action is rooted in its function as a proteostasis modulator, specifically targeting the arachidonic acid pathway.

Glafenine acts as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the conversion of arachidonic acid to prostaglandins. This inhibition leads to a decrease in the production of prostaglandin H2 (PGH2) and, subsequently, prostaglandin E2 (PGE2). The reduction in these pro-inflammatory signaling molecules is crucial for the glafenine-mediated rescue of F508del-CFTR. Exogenous addition of PGH2 can abolish the corrective effect of glafenine, confirming the essential role of this pathway.

Further research has pinpointed the downstream effector of this pathway. The glafenine-induced correction of F508del-CFTR is mediated by preventing the stimulation of the prostaglandin E2 receptor EP4.

Initial In Vitro Investigations of Glafenine Hydrochloride as a Potential Therapeutic Agent for Vascular Restenosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical research on glafenine hydrochloride and its potential application in the prevention of vascular restenosis. The content herein is based on the foundational in vitro study by Schöber et al., which systematically evaluated the effects of this compound on key cellular players in the restenotic process: human aortic smooth muscle cells (haSMCs) and human endothelial cells (ECs).

Executive Summary

Vascular restenosis, the re-narrowing of a blood vessel following angioplasty or stenting, remains a significant clinical challenge. The primary driver of restenosis is neointimal hyperplasia, a process characterized by the excessive proliferation and migration of vascular smooth muscle cells and the deposition of extracellular matrix.[1][2] Initial in vitro studies have identified this compound, a nonsteroidal anti-inflammatory drug (NSAID), as a compound of interest for mitigating these cellular events.[3][4] This document synthesizes the currently available data on the in vitro efficacy of this compound, details the experimental methodologies employed in its initial assessment, and visualizes the proposed mechanisms and workflows. While no in vivo studies have been identified to date, the foundational in vitro evidence warrants further investigation into the therapeutic potential of this compound for vascular restenosis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on human aortic smooth muscle cells (haSMCs) and endothelial cells (ECs) as reported in the primary literature.[3]

Table 1: Effect of this compound on Cell Proliferation

| Cell Type | Glafenine HCl Concentration (µM) | Inhibition of Proliferation (%) |

| haSMCs | 10 | Partial |

| 50 | Substantial | |

| 100 | Complete | |

| ECs | 10 | Partial |

| 50 | Substantial | |

| 100 | Complete |

Table 2: Effect of this compound on Clonogenic Activity

| Cell Type | Glafenine HCl Concentration (µM) | Inhibition of Clonogenic Activity |

| haSMCs | 10, 50, 100 | Dose-dependent |

| ECs | 10, 50, 100 | Dose-dependent |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Type | Glafenine HCl Concentration (µM) | Cell Cycle Phase Alteration |

| haSMCs & ECs | 10, 50, 100 | G2/M phase block, reduction in G1 phase |

Table 4: Effect of this compound on Cell Migration and Extracellular Matrix Synthesis

| Cell Type | Glafenine HCl Concentration (µM) | Effect |

| haSMCs | 10, 50, 100 | Dose-dependent impairment of migration |

| haSMCs | 10, 50, 100 | Reduction in tenascin (extracellular matrix protein) |

Experimental Protocols

The methodologies detailed below are based on the in vitro study by Schöber et al.[3]

Cell Culture

-

Cell Lines: Human aortic smooth muscle cells (haSMCs) and human endothelial cells (ECs) were utilized.

-

Culture Conditions: Cells were seeded in tissue culture flasks and maintained in an appropriate growth medium.

Treatment Protocol

-

Drug Concentrations: this compound was administered at concentrations of 10 µM, 50 µM, and 100 µM.

-

Treatment Duration: Cells were initially treated for 4 days.

-

Extended Treatment: Following the initial 4-day treatment, the cell populations were divided. One half continued to receive this compound, while the other half was cultured in a drug-free medium every 4 days for a total of 20 days.

Proliferation and Clonogenic Activity Assays

-

Growth Kinetics: The rate of cell proliferation was assessed over the 20-day experimental period.

-

Clonogenic Activity: The ability of single cells to form colonies was evaluated to determine the long-term proliferative potential.

Cell Cycle Analysis

-

Methodology: Fluorescence-Activated Cell Sorting (FACS) was employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Migration Assay

-

Purpose: To evaluate the effect of this compound on the migratory capacity of haSMCs, a key process in neointimal formation.

-

Methodology: A suitable in vitro migration assay was used to quantify cell movement.

Extracellular Matrix Synthesis Assessment

-

Target Protein: The expression of tenascin, an extracellular matrix protein involved in tissue remodeling, was investigated.

-

Methodology: Immunofluorescence was used to visualize and assess the levels of tenascin expression.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: Proposed mechanism of this compound in preventing restenosis.

Discussion and Future Directions

The initial in vitro findings suggest that this compound has the potential to be a valuable therapeutic agent for the prevention of vascular restenosis. By inhibiting the proliferation and migration of vascular smooth muscle cells, inducing a G2/M cell cycle block, and reducing the synthesis of the extracellular matrix protein tenascin, this compound targets several key pathological processes in neointimal hyperplasia.[3][4]

It is important to note that the current body of evidence is limited to a single, comprehensive in vitro study. Further research is imperative to validate these findings and to explore the potential of this compound in a more clinically relevant setting.

Recommendations for Future Research:

-

In Vivo Studies: The next critical step is to evaluate the efficacy of this compound in established animal models of restenosis.[5][6] This will provide crucial information on its therapeutic window, potential toxicity, and overall effectiveness in a complex biological system.

-

Mechanism of Action: While the downstream effects of this compound have been observed, the precise molecular targets and signaling pathways that it modulates remain to be elucidated. Further investigation into its mechanism of action, including its known role as a COX-2 inhibitor, is warranted.[7]

-

Drug Delivery: For localized treatment of restenosis, the development of targeted drug delivery systems, such as drug-eluting stents or balloons, could enhance the therapeutic efficacy of this compound while minimizing potential systemic side effects.[8][9]

References

- 1. Understanding and managing in-stent restenosis: a review of clinical data, from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Restenosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of this compound on human endothelial cells and human vascular smooth muscle cells: a substance reducing proliferation, migration and extracellular matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. selleckchem.com [selleckchem.com]

- 8. An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced restenosis and enhanced re-endothelialization of functional biodegradable vascular scaffolds by everolimus and magnesium hydroxide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Immunofluorescence Assessment of Tenascin Reduction by Glafenine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glafenine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) derived from anthranilic acid, has demonstrated effects beyond its analgesic properties, including the modulation of the extracellular matrix (ECM).[1][2] The ECM is a dynamic network of macromolecules, including tenascin, that provides structural support and regulates key cellular processes.[3][4] Persistent expression of tenascin is associated with conditions like chronic inflammation, fibrosis, and cancer.[5] Studies have shown that this compound can inhibit the proliferation and migration of human aortic smooth muscle cells (haSMCs) and reduce the synthesis of the ECM protein tenascin.[6][7] This makes it a compound of interest for research into conditions like vascular restenosis.[6][7]

These application notes provide a detailed protocol for the immunofluorescence (IF) assessment and quantification of tenascin reduction in cultured cells following treatment with this compound.

Mechanism of Action

This compound functions as a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7] These enzymes are critical in the arachidonic acid metabolic pathway for the synthesis of prostaglandins, which are mediators of inflammation.[7][8] By inhibiting COX enzymes, Glafenine reduces prostaglandin synthesis, which underlies its anti-inflammatory, anti-proliferative, and anti-cell migration effects.[7] This inhibition is the proposed mechanism leading to the downstream reduction of tenascin synthesis.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative results from a study assessing the dose-dependent effect of this compound on tenascin expression in human aortic smooth muscle cells (haSMCs) after a 4-day treatment period.[6][7]

| Glafenine HCl Concentration | Treatment Duration | Cell Type | Tenascin Reduction (%) | Reference |

| 10 µM | 4 Days | haSMCs | Dose-dependent | [6][7] |

| 50 µM | 4 Days | haSMCs | Dose-dependent | [6][7] |

| 100 µM | 4 Days | haSMCs | ~60% | [7] |

Experimental Workflow

The overall experimental process involves culturing the target cells, treating them with various concentrations of this compound, performing immunofluorescence staining for tenascin, and concluding with image acquisition and quantitative analysis to measure the change in protein expression.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is based on the methodology used for treating human aortic smooth muscle cells (haSMCs).[6]

A. Materials

-

Human Aortic Smooth Muscle Cells (haSMCs)

-

Smooth Muscle Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture flasks and chambered culture slides

-

Incubator (37°C, 5% CO₂)

B. Procedure

-

Cell Seeding: Culture haSMCs in growth medium supplemented with FBS and antibiotics in a 37°C, 5% CO₂ incubator.

-

For the experiment, seed the cells onto chambered culture slides at a desired density and allow them to adhere overnight.

-

Preparation of Glafenine Stock: Prepare a concentrated stock solution of this compound in DMSO.

-

Treatment: The following day, replace the medium with fresh medium containing this compound at final concentrations of 10 µM, 50 µM, and 100 µM.[6] A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the treated cells for 4 days, replacing the medium with freshly prepared this compound solutions as required.[6]

Protocol 2: Immunofluorescence Staining for Tenascin

This is a general protocol that can be adapted for specific cell types and antibodies.

A. Reagents and Materials

-

PBS

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS (only required for PFA fixation)

-

Blocking Buffer: 5% Normal Goat Serum or 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Anti-Tenascin-C antibody (diluted in Blocking Buffer)

-

Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488), diluted in Blocking Buffer

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

B. Procedure

-

Washing and Fixation: After treatment, gently wash the cells on the chambered slides twice with PBS. Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[9]

-

Permeabilization (if using PFA): If cells were fixed with PFA, wash three times with PBS and then incubate with 0.1% Triton X-100 in PBS for 5 minutes to permeabilize the cell membranes.[9]

-

Blocking: Wash three times with PBS. To prevent non-specific antibody binding, incubate the cells in Blocking Buffer for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Aspirate the blocking solution and add the diluted anti-Tenascin-C primary antibody. Incubate overnight at 4°C in a humidified chamber.[10]

-

Washing: Wash the slides three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[10]

-

Nuclear Counterstaining: Wash three times with PBS for 5 minutes each, protected from light. Incubate with DAPI solution for 5 minutes to stain the cell nuclei.

-

Mounting: Perform a final wash with PBS. Carefully remove the chamber and mount a coverslip onto the slide using an anti-fade mounting medium.

-

Storage: Store the slides at 4°C, protected from light, until imaging.

Protocol 3: Image Acquisition and Quantitative Analysis

A. Image Acquisition

-

Visualize the stained slides using a fluorescence or confocal microscope.

-

Capture images of the tenascin staining (e.g., green channel for Alexa Fluor 488) and DAPI staining (blue channel).

-

For quantitative comparison, ensure that all imaging parameters (e.g., laser power, gain, exposure time) are kept constant across all samples (control and treated groups).

-

Acquire images from multiple non-overlapping microscopic fields for each condition to ensure representative data.[11]

B. Quantitative Analysis

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of tenascin staining.[11]

-

Measure Fluorescence Intensity: For each image, measure the mean fluorescence intensity (MFI) of the tenascin signal.[11] This can be done by outlining the area of staining or by measuring the total intensity per cell or per field of view.

-

Normalization: The intensity values can be normalized to the number of cells (determined by counting DAPI-stained nuclei) in each field to account for any differences in cell density.

-

Data Analysis: Calculate the average normalized fluorescence intensity for each treatment group. The percentage reduction in tenascin expression can be calculated by comparing the average intensity of the Glafenine-treated groups to the vehicle control group. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine significance.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prospective of extracellular matrix and drug correlations in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular Matrix Molecules: Potential Targets in Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Study of the Extracellular Matrix in Chronic Inflammation: A Way to Prevent Cancer Initiation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of this compound on human endothelial cells and human vascular smooth muscle cells: a substance reducing proliferation, migration and extracellular matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. kinesisdx.com [kinesisdx.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying Glafenine hydrochloride degradation products like glafenic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glafenine hydrochloride and its degradation products, such as glafenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction cleaves the 2,3-dihydroxypropyl group, resulting in the formation of glafenic acid and glycerol. This process can be catalyzed by both acidic and basic conditions.

Q2: Are there other known degradation products of Glafenine?

A2: Yes, besides glafenic acid formed through hydrolysis, photodegradation can also occur. When exposed to light, particularly UV radiation, Glafenine can degrade into other products, including α-glycerylanthranilate and 7-chloroquinoline. It is crucial to protect Glafenine solutions from light to minimize the formation of these photodegradants.

Q3: What analytical techniques are suitable for identifying and quantifying Glafenine and its degradation products?

A3: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying Glafenine, glafenic acid, and other degradation products simultaneously. Other techniques include Thin-Layer Chromatography (TLC) and derivative spectrophotometry.

Q4: How can I prepare samples for analyzing Glafenine degradation?

A4: Sample preparation depends on the matrix. For bulk drug substance, dissolve an accurately weighed amount in a suitable solvent, such as methanol or a mixture of the mobile phase. For dosage forms, it may involve extraction of the active ingredient. It is recommended to filter the sample solution through a 0.45 µm filter before injection into an HPLC system to prevent clogging and protect the column.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor separation between Glafenine and Glafenic Acid peaks.

| Possible Cause | Suggested Solution |

| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. Increasing the aqueous component may improve the retention and separation of the more polar glafenic acid. |

| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly affect the ionization and retention of glafenic acid. Adjust the pH of the buffer. A pH around 3-4 is often a good starting point for separating acidic compounds from their parent drug. |

| Column Degradation | The performance of the HPLC column can deteriorate over time. Try washing the column with a strong solvent or replace it if necessary. |

Issue: Tailing peak shape for Glafenic Acid.

| Possible Cause | Suggested Solution |

| Secondary Interactions with Column Silanols | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the active silanol groups on the column packing material. |

| Column Overload | Reduce the concentration of the sample being injected. |

| Inappropriate pH | Ensure the mobile phase pH is suitable to suppress the ionization of any residual silanols on the column (typically a lower pH). |

Issue: Appearance of unexpected peaks in the chromatogram.

| Possible Cause | Suggested Solution |

| Sample Photodegradation | Protect the sample and standard solutions from light by using amber vials or covering them with aluminum foil. Prepare solutions fresh when possible. |

| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection of the solvent to check for contaminants. |

| Presence of other degradation products | If the sample has been subjected to harsh conditions, other degradation products besides glafenic acid may have formed. Consider using a mass spectrometer (LC-MS) to identify the unknown peaks. |

Experimental Protocols

Stability-Indicating HPLC Method for Glafenine and Glafenic Acid

This protocol is a representative method for the simultaneous determination of Glafenine and its primary degradation product, glafenic acid.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Methanol, Water, and Phosphoric Acid in a ratio of 80:120:0.5 (v/v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation:

-

Accurately weigh and transfer 10 mg of this compound standard or sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH.

-

Keep the solution at room temperature for 8 hours.

-

Neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a 3% solution of hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Keep the solid this compound powder in an oven at 105°C for 48 hours.

-

Allow the powder to cool to room temperature.

-

Prepare a solution in the mobile phase at a suitable concentration for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound in the mobile phase to UV light (254 nm) for 24 hours.

-

Analyze the solution by HPLC.

-

Data Presentation

The following table presents illustrative quantitative data from a forced degradation study of this compound. This data helps in understanding the stability of the drug under different stress conditions.

| Stress Condition | Duration | Temperature | % Glafenine Remaining | % Glafenic Acid Formed | % Other Degradants |

| 0.1 M HCl | 24 hours | 60°C | 85.2 | 12.5 | 2.3 |

| 0.1 M NaOH | 8 hours | 25°C | 78.9 | 18.9 | 2.2 |

| 3% H₂O₂ | 24 hours | 25°C | 92.1 | 4.8 | 3.1 |

| Solid State Heat | 48 hours | 105°C | 98.5 | 0.8 | 0.7 |

| UV Light (254 nm) | 24 hours | 25°C | 90.3 | 3.5 | 6.2 |

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Caption: Degradation pathways of this compound.

Caption: Workflow for forced degradation studies.

Caption: Logical troubleshooting flow for HPLC analysis.

Technical Support Center: Stability-Indicating RP-HPLC Method for Glafenine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the stability-indicating RP-HPLC analysis of Glafenine hydrochloride. This resource includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to assist in method implementation and issue resolution.

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

This method is designed for the quantitative determination of this compound in the presence of its degradation products, making it suitable for stability studies.

Chromatographic Conditions

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) in a ratio of 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Diluent | Mobile Phase |

Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 100 µg/mL.

-

Sample Solution: For drug product analysis, crush a representative number of tablets to obtain a fine powder. Dissolve a quantity of powder equivalent to the average tablet weight in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The following stress conditions are recommended:

-

Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.

The primary degradation product of Glafenine is reported to be glafenic acid.[1] This method should effectively separate the peak of this compound from the peaks of glafenic acid and other potential degradation products.

Troubleshooting Guide

// Problems peak_tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; split_peaks [label="Split Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; rt_shift [label="Retention Time Shift", fillcolor="#FBBC05", fontcolor="#202124"]; baseline_noise [label="Baseline Noise", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes cause_tailing1 [label="Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_tailing2 [label="Column Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_split1 [label="Clogged Inlet Frit", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_split2 [label="Sample Solvent Incompatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt1 [label="Mobile Phase Composition", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_rt2 [label="Flow Rate Fluctuation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_noise1 [label="Air Bubbles in Pump", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_noise2 [label="Contaminated Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_tailing1 [label="Adjust mobile phase pH\nUse end-capped column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tailing2 [label="Reduce sample concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split1 [label="Backflush or replace column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split2 [label="Dissolve sample in mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt1 [label="Prepare fresh mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_rt2 [label="Check pump for leaks and prime", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise1 [label="Degas mobile phase and prime pump", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_noise2 [label="Filter mobile phase components", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {peak_tailing, split_peaks, rt_shift, baseline_noise} [color="#4285F4"];

peak_tailing -> {cause_tailing1, cause_tailing2} [color="#5F6368"]; cause_tailing1 -> sol_tailing1 [color="#5F6368"]; cause_tailing2 -> sol_tailing2 [color="#5F6368"];

split_peaks -> {cause_split1, cause_split2} [color="#5F6368"]; cause_split1 -> sol_split1 [color="#5F6368"]; cause_split2 -> sol_split2 [color="#5F6368"];

rt_shift -> {cause_rt1, cause_rt2} [color="#5F6368"]; cause_rt1 -> sol_rt1 [color="#5F6368"]; cause_rt2 -> sol_rt2 [color="#5F6368"];

baseline_noise -> {cause_noise1, cause_noise2} [color="#5F6368"]; cause_noise1 -> sol_noise1 [color="#5F6368"]; cause_noise2 -> sol_noise2 [color="#5F6368"]; } end_dot Figure 1. Troubleshooting guide for common RP-HPLC issues.

| Problem | Potential Cause | Recommended Solution |

| Peak Tailing | - Secondary interactions with residual silanols on the column.[2] - Column overload.[2] | - Adjust the pH of the mobile phase buffer. - Consider using a highly end-capped column. - Reduce the concentration or injection volume of the sample. |

| Split Peaks | - Partially blocked column inlet frit.[3] - Sample solvent is much stronger than the mobile phase.[3] | - Back-flush the column with a strong solvent. If the problem persists, replace the column. - Dissolve the sample in the mobile phase. |

| Shifting Retention Times | - Inconsistent mobile phase composition.[4] - Fluctuations in flow rate.[4] - Column temperature variations.[4] | - Prepare fresh mobile phase and ensure proper mixing. - Check the pump for leaks and ensure it is properly primed. - Use a column oven to maintain a consistent temperature. |

| Baseline Noise or Drift | - Air bubbles in the pump or detector.[4] - Contaminated mobile phase or detector cell.[4] | - Degas the mobile phase and prime the system. - Flush the system and detector cell with a strong, clean solvent. Prepare fresh mobile phase. |

| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Mobile phase viscosity. | - Replace the guard column. - Back-flush the analytical column. - Check the mobile phase composition and consider adjusting it. |

Frequently Asked Questions (FAQs)

Q1: What are the critical system suitability parameters for this method?

A1: The system suitability test is crucial to ensure the performance of the chromatographic system. Key parameters include:

-

Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the this compound peak.

-

Theoretical Plates (N): Should be ≥ 2000 for the this compound peak.

-

Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0% for the peak area and retention time.

Q2: How can I confirm the selectivity of the method for degradation products?

A2: Selectivity is demonstrated by injecting solutions from the forced degradation studies. The method is considered selective if the peaks of the degradation products are well-resolved from the main this compound peak and from each other. Peak purity analysis using a PDA detector can also be employed to confirm that the this compound peak is free from co-eluting impurities.